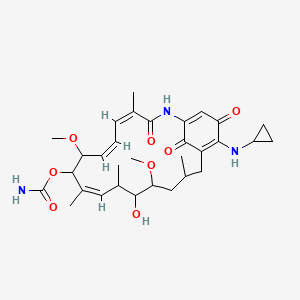
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound known for its significant biological activities. This compound belongs to the class of ansamycin antibiotics and is structurally related to geldanamycin . It is characterized by its macrocyclic lactam structure and has been studied extensively for its potential therapeutic applications, particularly in oncology .
准备方法
The synthesis of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the macrocyclic core: This involves the cyclization of a linear precursor molecule through a series of condensation reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and carbamate groups through selective reactions.
Cyclopropylamino addition: The final step involves the addition of the cyclopropylamino group under specific reaction conditions.
化学反应分析
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrocyclic lactams.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves the inhibition of Hsp90 . By binding to the ATP-binding pocket of Hsp90, the compound prevents the proper folding and function of client proteins, leading to their degradation. This disruption of protein homeostasis can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is similar to other ansamycin antibiotics such as geldanamycin and macbecin . it is unique due to the presence of the cyclopropylamino group, which enhances its binding affinity to Hsp90 and potentially reduces its toxicity . Other similar compounds include:
Geldanamycin: Known for its potent antitumor activity but limited by hepatotoxicity.
Macbecin: Another Hsp90 inhibitor with antitumor properties.
These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.
生物活性
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features multiple functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C31H43N3O8. It contains various functional groups including hydroxy (-OH), methoxy (-OCH3), and carbamate (-NHCOO-) functionalities. These groups are crucial for its interaction with biological targets.
Biological Activity
Preliminary studies have indicated that this compound may exhibit diverse biological activities:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Some studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : The compound may have implications for neuroprotection due to its ability to modulate neurotransmitter levels.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Modulates neurotransmitter levels |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Case Study on Antitumor Effects : A study demonstrated that a similar bicyclic compound inhibited the growth of breast cancer cells through apoptosis induction.
- Antimicrobial Activity Assessment : In vitro studies indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.
Research Findings
Recent findings emphasize the need for further research to elucidate the full spectrum of biological activities and mechanisms associated with this compound:
- In Vitro Studies : Preliminary in vitro assays show promising results in inhibiting cancer cell lines.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profile of the compound.
属性
CAS 编号 |
71952-91-5 |
|---|---|
分子式 |
C31H43N3O8 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14- |
InChI 键 |
YMKRDDRXRHTMGF-QROFUBQGSA-N |
手性 SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















